N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative characterized by a 4-ethylphenyl acetamide moiety and a 4-fluorophenyl-substituted imidazole ring connected via a sulfanyl (-S-) linker. This compound, also known as VUAA-1, has been identified as a potent agonist of the olfactory receptor co-receptor (Orco), a critical component in insect olfaction . Its molecular formula is C₁₉H₁₈FN₃OS (molecular weight: 363.43 g/mol), with structural features that balance lipophilicity and steric bulk, making it a candidate for modulating insect behavior.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-2-14-3-7-16(8-4-14)22-18(24)13-25-19-21-11-12-23(19)17-9-5-15(20)6-10-17/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIXSCSDSNPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and ethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the ethylphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular characteristics, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Binding
- Target vs. OLC-12 : The replacement of the ethylphenyl group (target) with an isopropylphenyl group (OLC-12) increases steric bulk and lipophilicity (logP estimated to rise from ~3.5 to ~4.2). The triazole ring in OLC-12 may enhance π-π stacking interactions compared to the imidazole in the target compound, though direct binding affinity data is lacking .
- 363.43 g/mol for the target).
Halogen Substitutions
- However, these compounds lack reported activity data .
- Fluorophenyl Commonality : The 4-fluorophenyl group (target, OLC-12, Compound 9) is a common pharmacophore in medicinal chemistry, improving metabolic stability and binding affinity via electronegative interactions .
Heterocyclic Variations
- Imidazole vs. Triazole (OLC-12) : The triazole ring in OLC-12 may confer greater metabolic stability compared to imidazole due to reduced susceptibility to oxidative degradation .
- Thiazole Incorporation (Compound 9) : The thiazol-2-yl group in Compound 9 introduces a sulfur atom and aromatic nitrogen, aligning with its COX1/2 inhibitory activity—a divergent mechanism from the Orco-targeted compounds .
Biological Activity
N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features an ethylphenyl group, a fluorophenyl moiety, and an imidazole ring, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3OS
- Molecular Weight : 345.43 g/mol
This compound exhibits a unique combination of functional groups that may contribute to its biological activity, particularly in interactions with various biological targets such as enzymes and receptors.
Biological Activity Overview
Research has indicated that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are often associated with antimicrobial activity.
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving sulfhydryl groups. This could make it a candidate for further investigation in enzyme-related diseases.
- Receptor Modulation : Given the presence of the fluorophenyl group, this compound may interact with specific receptors, potentially acting as an allosteric modulator. This is supported by findings in related compounds where fluorinated phenyl groups enhance receptor binding affinity.
Antimicrobial Activity
A study evaluated the antimicrobial activity of various imidazole derivatives, including those similar to this compound. The findings indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition has shown that imidazole-based compounds can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated that modifications around the imidazole ring can enhance inhibitory potency against specific targets like GABA-A receptors . This suggests that this compound may similarly affect enzymatic activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Structure | Moderate antibacterial activity |
| N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Structure | Significant receptor modulation |
The comparison highlights how variations in substituents can significantly alter biological activity profiles. The presence of different halogens (like fluorine and chlorine) affects both lipophilicity and receptor interaction capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
